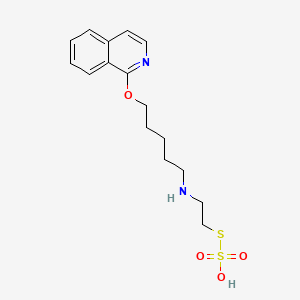
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that includes an isoquinoline moiety, a pentyl chain, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the isoquinoline derivative, which is then reacted with a pentyl halide to form the isoquinolyloxy pentyl intermediate. This intermediate is subsequently reacted with an aminoethyl thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The isoquinoline moiety can be reduced under specific conditions to yield tetrahydroisoquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonate derivatives, tetrahydroisoquinoline derivatives, and various substituted aminoethyl thiosulfates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate group can interact with thiol-containing enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s potential antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen sulfate
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen sulfonate
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen phosphate
Uniqueness
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical and biological properties compared to its sulfate, sulfonate, and phosphate analogs. The thiosulfate group can undergo specific reactions and interactions that are not possible with other functional groups, making this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
41287-45-0 |
|---|---|
Molecular Formula |
C16H22N2O4S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[5-(2-sulfosulfanylethylamino)pentoxy]isoquinoline |
InChI |
InChI=1S/C16H22N2O4S2/c19-24(20,21)23-13-11-17-9-4-1-5-12-22-16-15-7-3-2-6-14(15)8-10-18-16/h2-3,6-8,10,17H,1,4-5,9,11-13H2,(H,19,20,21) |
InChI Key |
HCCCKSXKQMGUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















